N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a methoxyphenyl group, and a trimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidinone intermediate through a cyclization reaction. This intermediate is then coupled with the methoxyphenyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction . Finally, the trimethylbenzenesulfonamide moiety is introduced through a sulfonation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure due to the presence of the methoxyphenyl group.
N-(4-bromo-3-methoxyphenyl)-benzenesulfonamide: Shares the benzenesulfonamide moiety and methoxyphenyl group.
Uniqueness
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of a pyrrolidinone ring, methoxyphenyl group, and trimethylbenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-8-14(2)20(15(3)9-13)27(24,25)21-16-10-19(23)22(12-16)17-6-5-7-18(11-17)26-4/h5-9,11,16,21H,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZLAJTPUSJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.